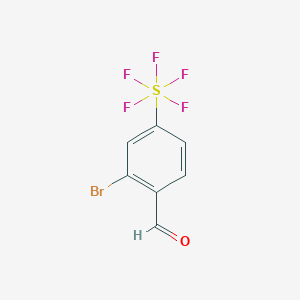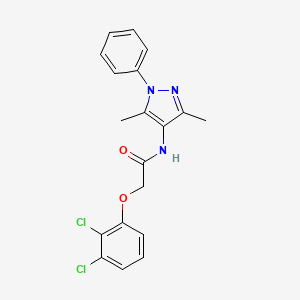![molecular formula C11H11FN4OS B12851852 N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12851852.png)
N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide is a synthetic organic compound that features a triazole ring, a fluorophenyl group, and a mercapto group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions where a fluorophenyl halide reacts with the triazole intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides.
Reduction: Dihydrotriazoles.
Substitution: Substituted triazoles with various functional groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving triazole-containing compounds.
Medicine: Potential antimicrobial or anticancer agent.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action would depend on the specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit a key enzyme in bacterial metabolism. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
N-(2-Fluoro-phenyl)-2-(5-mercapto-4H-[1,2,4]triazol-3-yl)-acetamide: Lacks the methyl group.
N-(2-Fluoro-phenyl)-2-(4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide: Lacks the mercapto group.
Uniqueness
The presence of both the mercapto and methyl groups in the triazole ring, along with the fluorophenyl group, may confer unique biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C11H11FN4OS |
|---|---|
分子量 |
266.30 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C11H11FN4OS/c1-16-9(14-15-11(16)18)6-10(17)13-8-5-3-2-4-7(8)12/h2-5H,6H2,1H3,(H,13,17)(H,15,18) |
InChIキー |
LTKNXDOZCUVJEY-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NNC1=S)CC(=O)NC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


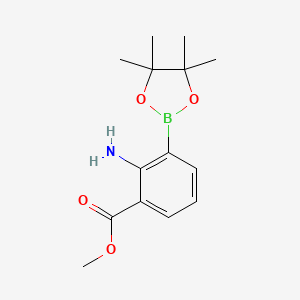
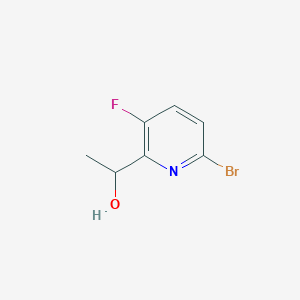
![rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B12851775.png)
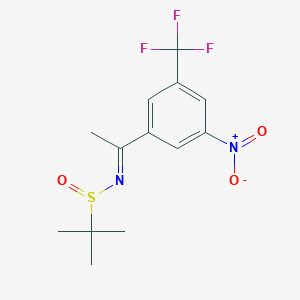
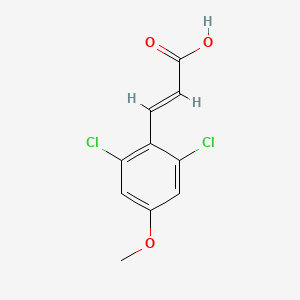
![4-[(Difluoromethyl)thio]benzene-1,2-diamine](/img/structure/B12851788.png)
![tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate](/img/structure/B12851800.png)
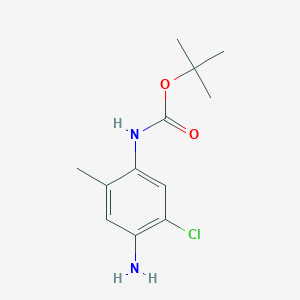
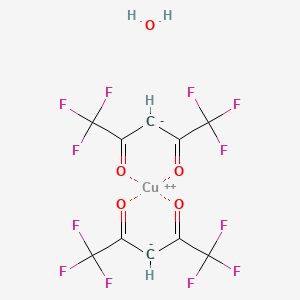
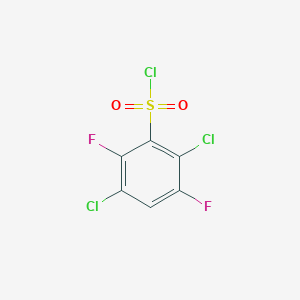
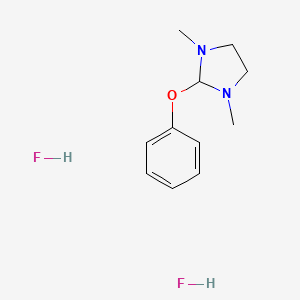
![N-(5-Chloro-2-methoxyphenyl)-2-((4-cyano-3-methylbenzo[4,5]imidazo[1,2-a]pyridin-1-yl)thio)acetamide](/img/structure/B12851833.png)
